molecular formula C8H4BrF5 B2845017 2,6-Difluoro-3-(trifluoromethyl)benzyl bromide CAS No. 2149589-86-4

2,6-Difluoro-3-(trifluoromethyl)benzyl bromide

Cat. No.: B2845017
CAS No.: 2149589-86-4
M. Wt: 275.016
InChI Key: SWPSKNOJWNSFAT-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-(trifluoromethyl)benzyl bromide: is an organic compound with the molecular formula C8H4BrF5. It is a derivative of benzyl bromide, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 3 position. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 2,6-Difluoro-3-(trifluoromethyl)toluene: The most common method involves the bromination of 2,6-difluoro-3-(trifluoromethyl)toluene.

Industrial Production Methods:

    Continuous Flow Bromination: In industrial settings, continuous flow bromination can be employed to produce 2,6-difluoro-3-(trifluoromethyl)benzyl bromide.

Mechanism of Action

Mechanism:

    Nucleophilic Substitution: The bromine atom in 2,6-difluoro-3-(trifluoromethyl)benzyl bromide is a good leaving group, making the compound highly reactive towards nucleophiles.

Molecular Targets and Pathways:

Properties

IUPAC Name

2-(bromomethyl)-1,3-difluoro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5/c9-3-4-6(10)2-1-5(7(4)11)8(12,13)14/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPSKNOJWNSFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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